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Compound of Interest

Compound Name: 3-Bromo-2,4-dichloroquinoline

Cat. No.: B599333 Get Quote

CAS Number: 109069-65-0

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 3-Bromo-2,4-
dichloroquinoline. Due to the limited availability of specific experimental data for this

compound in published literature, this guide incorporates data and protocols from closely

related halogenated quinolines to provide a thorough technical context. All information derived

from analogues is explicitly noted.

Introduction
3-Bromo-2,4-dichloroquinoline is a polyhalogenated aromatic heterocyclic compound. The

quinoline scaffold is a prominent feature in numerous biologically active compounds and

functional materials. The strategic placement of bromine and chlorine atoms on the quinoline

ring system makes 3-Bromo-2,4-dichloroquinoline a potentially valuable intermediate for

organic synthesis, particularly in the development of novel pharmaceutical agents and other

functional molecules. The distinct reactivity of the C-Br and C-Cl bonds offers opportunities for

selective functionalization, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties and Data
While specific experimental data for 3-Bromo-2,4-dichloroquinoline is not widely available,

the following table summarizes its basic properties and provides predicted data alongside

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b599333?utm_src=pdf-interest
https://www.benchchem.com/product/b599333?utm_src=pdf-body
https://www.benchchem.com/product/b599333?utm_src=pdf-body
https://www.benchchem.com/product/b599333?utm_src=pdf-body
https://www.benchchem.com/product/b599333?utm_src=pdf-body
https://www.benchchem.com/product/b599333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental data for structurally similar compounds for comparative purposes.

Property
3-Bromo-2,4-
dichloroquinoline

3-Bromo-2-
chloroquinoline
(Analogue)

4,7-
Dichloroquinoline
(Analogue)

CAS Number 109069-65-0 101870-60-4 86-98-6

Molecular Formula C₉H₄BrCl₂N C₉H₅BrClN C₉H₅Cl₂N

Molecular Weight 276.94 g/mol 242.50 g/mol 198.04 g/mol

Appearance Not Reported Not Reported
White to off-white

crystalline powder

Melting Point Not Reported Not Reported 83-86 °C

Boiling Point Not Reported Not Reported 293 °C

Solubility Not Reported Not Reported
Soluble in ethanol,

ether, and benzene

Synthesis and Experimental Protocols
A definitive, published synthetic route specifically for 3-Bromo-2,4-dichloroquinoline is not

readily available. However, its synthesis can be logically deduced from established methods for

preparing halogenated quinolines. A plausible synthetic approach would involve the

construction of a di-substituted quinoline core followed by selective halogenation.

General Synthetic Strategies for Halogenated Quinolines
The synthesis of halogenated quinolines often involves multi-step sequences. Common

strategies include:

Building the quinoline core from halogenated anilines: Reactions such as the Combes,

Doebner-von Miller, or Conrad-Limpach syntheses can be adapted using appropriately

halogenated aniline precursors.

Direct halogenation of a pre-formed quinoline or quinolone ring: This approach requires

careful control of reaction conditions to achieve the desired regioselectivity.
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Plausible Synthetic Workflow for 3-Bromo-2,4-
dichloroquinoline
The following diagram illustrates a hypothetical, yet chemically sound, workflow for the

synthesis of 3-Bromo-2,4-dichloroquinoline.

2,4-Dichloroaniline

Cyclization & Aromatization

Gould-Jacobs Reaction

Diethyl Malonate

2,4-Dichloroquinolin-3-olHydrolysis Brominatione.g., POBr3 or NBS/PPh3 3-Bromo-2,4-dichloroquinoline

Click to download full resolution via product page

Plausible synthetic pathway for 3-Bromo-2,4-dichloroquinoline.

Representative Experimental Protocol: Synthesis of a
Dichloroquinoline Analogue
The following protocol for the synthesis of 6-bromo-4-chloroquinoline from 4-bromoaniline

provides a relevant example of the chemical transformations involved in preparing halogenated

quinolines.

Step 1: Synthesis of 3-(4-bromoanilino)acrylate

To a stirred solution of 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add

diethyl ethoxymethylenemalonate (1.1 equivalents).

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).
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Step 2: Cyclization to 6-bromo-4-hydroxyquinoline

Add the crude 3-(4-bromoanilino)acrylate to a high-boiling point solvent such as Dowtherm

A.

Heat the mixture to 240-250 °C for 30-60 minutes.

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the

product.

Collect the solid by filtration, wash with the non-polar solvent, and dry.

Step 3: Chlorination to 6-bromo-4-chloroquinoline

To a flask containing 6-bromo-4-hydroxyquinoline (1 equivalent), add phosphorus

oxychloride (POCl₃, 3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).

Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with

vigorous stirring.

Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonia) until

a precipitate forms.

Collect the solid by filtration, wash thoroughly with water, and dry.

The crude product can be further purified by column chromatography or recrystallization.

Reactivity and Potential Applications
The utility of 3-Bromo-2,4-dichloroquinoline in synthetic chemistry lies in the differential

reactivity of its halogen substituents.

Selective Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-

coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows
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for the selective functionalization at the 3-position.

3-Bromo-2,4-dichloroquinoline

3-Aryl-2,4-dichloroquinoline

Suzuki Coupling
(Pd catalyst, base)

Selective at C3

Ar-B(OH)2 3-Aryl-2-R-4-chloroquinoline

Suzuki Coupling
(harsher conditions)

Functionalization at C2

R-B(OH)2

Click to download full resolution via product page

Workflow for selective functionalization of 3-Bromo-2,4-dichloroquinoline.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling of a Bromo-chloro-quinoline Analogue
This protocol describes the selective Suzuki-Miyaura coupling at the C-Br position of a generic

bromo-chloro-quinoline.

In a Schlenk flask, combine the bromo-chloro-quinoline (1 equivalent), the desired boronic

acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g.,

K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DME) and water.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or GC-MS).

Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl

acetate) for extraction.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Potential Applications in Drug Discovery
Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties. The ability to introduce diverse substituents onto

the 3-Bromo-2,4-dichloroquinoline scaffold makes it an attractive starting point for the

synthesis of libraries of novel compounds for biological screening.

Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Bromo-2,4-dichloroquinoline are not available, the following

tables predict the key features based on the analysis of similar compounds.

¹H NMR Spectroscopy
Proton

Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-5 7.8 - 8.2 d

H-6 7.4 - 7.7 t

H-7 7.6 - 7.9 t

H-8 7.9 - 8.3 d

Note: The absence of a proton at positions 2, 3, and 4 simplifies the spectrum in the downfield

region compared to unsubstituted quinoline.

¹³C NMR Spectroscopy
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 148 - 152

C-3 118 - 122

C-4 145 - 149

C-4a 125 - 129

C-5 128 - 132

C-6 126 - 130

C-7 129 - 133

C-8 127 - 131

C-8a 147 - 151

Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for a compound

containing one bromine and two chlorine atoms. The molecular ion region would exhibit a

cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant

peaks in the molecular ion cluster would be expected at m/z 275, 277, 279, and 281.

Safety and Handling
As with all halogenated organic compounds, 3-Bromo-2,4-dichloroquinoline should be

handled with care in a well-ventilated fume hood. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Material

Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.

Conclusion
3-Bromo-2,4-dichloroquinoline represents a potentially versatile building block in organic

synthesis. While specific data for this compound is scarce, its chemical properties and reactivity

can be inferred from the extensive literature on related halogenated quinolines. Its differential

halogen reactivity makes it a promising substrate for the regioselective synthesis of complex

quinoline derivatives for applications in medicinal chemistry and materials science. Further
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research into the synthesis and reactivity of this compound is warranted to fully explore its

synthetic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2,4-
dichloroquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599333#3-bromo-2-4-dichloroquinoline-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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